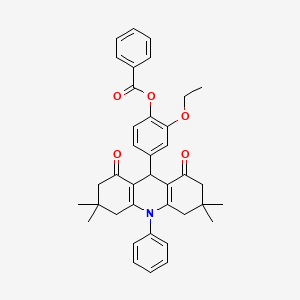![molecular formula C21H27N3O B6099169 2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6099169.png)
2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol, also known as compound 25, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the imidazole family and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol 25 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Compound 25 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has been shown to inhibit cancer cell migration and invasion. Additionally, it has been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol 25 in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have potent antitumor activity and to be effective against a variety of cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the clinic.
Future Directions
There are several future directions for research on 2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol 25. One area of interest is its potential use in combination with other anticancer agents to enhance its efficacy. Additionally, more research is needed to fully understand its mechanism of action and to identify potential biomarkers that could be used to predict patient response to treatment. Finally, there is interest in developing more potent and selective analogs of this compound 25 that could be used as therapeutic agents.
Synthesis Methods
Compound 25 can be synthesized through a multi-step process starting with 2-nitrophenol and 2,4-dimethylbenzylamine. The first step involves the reduction of 2-nitrophenol to 2-amino-phenol using sodium dithionite. The resulting 2-{N-[4-(2,4-dimethylbenzyl)-1-piperazinyl]ethanimidoyl}phenol is then reacted with 2,4-dimethylbenzylamine in the presence of triethylamine to form the intermediate product. The final step involves the reaction of the intermediate with ethyl chloroformate to yield this compound 25.
Scientific Research Applications
Compound 25 has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor activity, and it has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and melanoma. Additionally, it has been studied for its potential use in treating Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[(E)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-C-methylcarbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-16-8-9-19(17(2)14-16)15-23-10-12-24(13-11-23)22-18(3)20-6-4-5-7-21(20)25/h4-9,14,25H,10-13,15H2,1-3H3/b22-18+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPZSICFJUOGJZ-RELWKKBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC=CC=C3O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C(\C)/C3=CC=CC=C3O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methoxyphenyl)-3-methylbutyl]acetamide](/img/structure/B6099100.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-(methoxymethyl)piperidine](/img/structure/B6099111.png)
![1-[3-(4-chlorophenoxy)benzyl]-4-(2-pyridinyl)piperazine](/img/structure/B6099113.png)
![5,6-dimethyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6099117.png)

![N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6099136.png)
![3-(2-hydroxyphenyl)-N-1-oxaspiro[4.5]dec-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6099147.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6099150.png)
![N-allyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6099157.png)
![5-{[(2-fluorophenyl)amino]methylene}-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6099166.png)
![1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-4-(2-pyridinylmethyl)piperazine](/img/structure/B6099175.png)
![5-[(5-bromo-1H-indol-3-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B6099187.png)
![1-[2-methoxy-4-(1-pyrrolidinylmethyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6099191.png)
![N-[4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)phenyl]acetamide](/img/structure/B6099194.png)